N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Overview
Description
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated quinoline derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Bromine, NBS (N-Bromosuccinimide)
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-amine.
Substitution: Formation of brominated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with DNA or specific proteins involved in cell proliferation. The methoxy and thiophene groups can enhance its binding affinity to the target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene group, which may affect its biological activity.
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and reactivity.
Uniqueness
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both the methoxyphenyl and thiophene groups, which can confer specific electronic and steric properties, enhancing its potential biological activities and applications.
Biological Activity
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core , a thiophene ring , and a methoxy-substituted phenyl group . The structural formula can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H16N2O2S |
Molecular Weight | 336.41 g/mol |
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, may exhibit anticancer properties . These compounds often act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. For instance, studies have shown that related quinoline derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . In vitro studies demonstrated that certain quinoline derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives similar to this compound:
- Anticancer Studies : A study reported that quinoline derivatives showed cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity . The compounds were found to induce apoptosis through intrinsic pathways.
- Antimycobacterial Activity : Research has highlighted the effectiveness of certain substituted quinolines against Mycobacterium tuberculosis, demonstrating superior activity compared to standard treatments like isoniazid . This suggests potential applications in treating tuberculosis.
- Fluorescent Probes : Due to their unique structural properties, compounds like this compound may serve as fluorescent probes in biochemical assays, allowing for real-time monitoring of biological processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | Moderate | Significant | Methoxy group enhances solubility |
N-(2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide | High | Moderate | Different substitution pattern |
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide | Low | High | Nitro group may enhance reactivity |
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZSEQCFIDQSRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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